3-Acetyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide
CAS No.: 28120-02-7
Cat. No.: VC8261417
Molecular Formula: C14H13BrN2O3
Molecular Weight: 337.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28120-02-7 |
|---|---|
| Molecular Formula | C14H13BrN2O3 |
| Molecular Weight | 337.17 g/mol |
| IUPAC Name | 1-[1-[(4-nitrophenyl)methyl]pyridin-1-ium-3-yl]ethanone;bromide |
| Standard InChI | InChI=1S/C14H13N2O3.BrH/c1-11(17)13-3-2-8-15(10-13)9-12-4-6-14(7-5-12)16(18)19;/h2-8,10H,9H2,1H3;1H/q+1;/p-1 |
| Standard InChI Key | BDMMDPOJHYWQLW-UHFFFAOYSA-M |
| SMILES | CC(=O)C1=C[N+](=CC=C1)CC2=CC=C(C=C2)[N+](=O)[O-].[Br-] |
| Canonical SMILES | CC(=O)C1=C[N+](=CC=C1)CC2=CC=C(C=C2)[N+](=O)[O-].[Br-] |
Introduction
Overview of the Compound
3-Acetyl-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide is a quaternary ammonium salt derived from pyridine. Its structure includes:
-
A pyridinium core.
-
An acetyl group at the 3-position of the pyridine ring.
-
A 4-nitrophenylmethyl substituent attached to the nitrogen atom of pyridine.
-
A bromide counterion for charge balance.
This compound likely exhibits properties typical of ionic organic salts, such as high solubility in polar solvents and potential reactivity due to the electron-withdrawing nitro group.
Potential Applications
While specific applications for this compound are not available in the search results, compounds with similar structures are often studied for:
-
Biological activity: Quaternary ammonium salts are known for antimicrobial or antifungal properties.
-
Organic synthesis: The nitro group can undergo reduction to form amines, enabling further functionalization.
-
Material science: Pyridinium salts are sometimes used in ionic liquids or as intermediates in dye synthesis.
Methods of Synthesis
The synthesis of this compound could involve:
-
Quaternization Reaction: Reacting 3-acetylpyridine with (4-nitrophenyl)methyl bromide to form the pyridinium salt.
-
Purification: Recrystallization or precipitation to isolate the bromide salt.
Characterization Techniques
To confirm its structure and purity, the following analytical methods would be employed:
-
Nuclear Magnetic Resonance (NMR): Both and NMR would identify chemical shifts corresponding to the acetyl, nitrophenyl, and pyridinium groups.
-
Infrared Spectroscopy (IR): Characteristic peaks for nitro groups () and carbonyl groups ().
-
Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
-
X-Ray Crystallography: If crystalline, this method would provide detailed structural information.
Hypothetical Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | ~353.17 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in polar solvents |
| Key Functional Groups | Nitro (-NO), Acetyl (-COCH) |
Research Implications
Further research into this compound could explore:
-
Biological Testing: Screening for antimicrobial or anticancer activity.
-
Reactivity Studies: Examining transformations of the nitro group or acetyl group under various conditions.
-
Material Properties: Investigating its potential use in ionic liquids or as a precursor in advanced material synthesis.
If you have access to additional databases or resources, searching for this compound's CAS number or related studies might yield more specific information. Let me know if you'd like assistance with other aspects of this topic!
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume